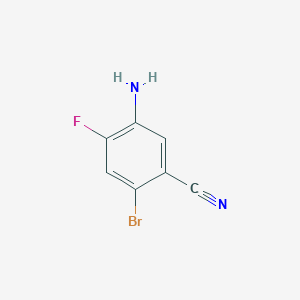

5-Amino-2-bromo-4-fluorobenzonitrile

Description

Properties

Molecular Formula |

C7H4BrFN2 |

|---|---|

Molecular Weight |

215.02 g/mol |

IUPAC Name |

5-amino-2-bromo-4-fluorobenzonitrile |

InChI |

InChI=1S/C7H4BrFN2/c8-5-2-6(9)7(11)1-4(5)3-10/h1-2H,11H2 |

InChI Key |

RQOWXJQGBNHCIM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1N)F)Br)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key analogs and their properties based on substituent variations:

‡Calculated based on atomic masses.

Key Observations:

- Substituent Positions: Shifting the amino group from position 5 (target) to 4 (as in and ) alters electronic distribution, affecting hydrogen-bonding capacity and solubility.

- Backbone Differences : The aniline-based analog lacks the nitrile group, reducing electron-withdrawing effects and altering reactivity.

Pharmacological and Physicochemical Metrics

Parameters such as LogP (lipophilicity), hydrogen-bond donors/acceptors, and solubility are critical for drug-likeness:

‡LogP estimated using fragment-based methods (e.g., XLOGP3 ).

Research Findings:

- Bioavailability : The target compound’s nitrile group and bromine may limit oral bioavailability compared to smaller analogs like , but its structure is favorable for targeted delivery systems .

- Synthetic Accessibility : Bromine’s reactivity in electrophilic substitutions makes the target compound more challenging to synthesize than its chloro or methyl analogs .

Q & A

Q. Advanced Characterization Protocol :

- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., ¹⁹F-¹H coupling for fluorine proximity to protons) .

- IR Spectroscopy : Confirm nitrile presence with a sharp peak near 2220–2260 cm⁻¹ .

- Mass Spectrometry (HRMS) : Use ESI-HRMS to distinguish isotopic patterns of bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

How can bioactivity studies for this compound be designed to evaluate its pharmacological potential?

Q. Methodological Framework :

- Target Selection : Screen against kinases or GPCRs, as halogenated benzonitriles often modulate these targets .

- In Vitro Assays : Use fluorescence polarization for binding affinity measurements. Include cytotoxicity assays (e.g., MTT on HEK293 cells) to assess selectivity .

- SAR Analysis : Compare with analogs (e.g., 5-Amino-2-chloro-4-fluorobenzonitrile) to isolate substituent-specific effects .

What computational tools are suitable for modeling the electronic properties of this compound?

Q. Advanced Modeling Techniques :

- DFT Calculations : Use Gaussian or ORCA to compute frontier molecular orbitals (HOMO/LUMO), predicting reactivity toward electrophiles/nucleophiles .

- Molecular Dynamics (MD) : Simulate solvation effects in explicit solvent models (e.g., water/DMSO) to study aggregation behavior .

- Docking Studies : Employ AutoDock Vina to predict binding poses in protein active sites, leveraging halogen-bonding interactions .

How do substitution patterns in this compound analogs influence their physicochemical properties?

Q. Comparative Methodology :

- LogP Measurements : Use shake-flask or HPLC-derived methods to compare lipophilicity. Bromine increases LogP by ~0.5 units versus chlorine .

- Thermal Stability : Perform DSC/TGA to assess melting points and decomposition trends. Fluorine typically enhances thermal stability .

- Solubility Screening : Test in aqueous buffers (pH 1–10) to identify pH-dependent solubility, critical for formulation studies .

What protocols ensure stability of this compound during storage?

Q. Stability Optimization :

- Storage Conditions : Store at -20°C in amber vials under inert gas (N₂/Ar) to prevent photodegradation and moisture absorption .

- Stability-Indicating Assays : Monitor purity via HPLC with UV detection (λ = 254 nm) at 0, 3, and 6-month intervals .

- Lyophilization : For long-term storage, lyophilize the compound and seal under vacuum to eliminate hydrolytic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.